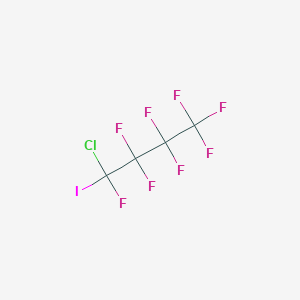![molecular formula C5H3F2N5 B14485446 fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene is a compound that belongs to the class of diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene typically involves the use of fluorinating agents and diazotization reactions. . The reaction conditions often involve the use of solvents like acetonitrile or methanol and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated systems and advanced fluorinating reagents can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve the use of solvents such as methanol, acetonitrile, or dichloromethane, and may require specific temperatures and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluoro-pyridine derivatives, while reduction can produce partially or fully reduced diazene compounds. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene has a wide range of scientific research applications, including:
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic properties and steric interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene include other fluorinated diazines, such as:
Fluoropyridines: These compounds have similar structural features but may differ in the position and number of fluorine atoms.
Fluoropyrimidines: These compounds contain a pyrimidine ring with fluorine substitutions and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and diazene groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H3F2N5 |
|---|---|
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene |
InChI |
InChI=1S/C5H3F2N5/c6-11-9-4-2-1-3-5(8-4)10-12-7/h1-3H/b11-9+,12-10? |
Clé InChI |
MSSFLXTVHVEWHD-IQYMAPIOSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)N=NF)/N=N/F |
SMILES canonique |
C1=CC(=NC(=C1)N=NF)N=NF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


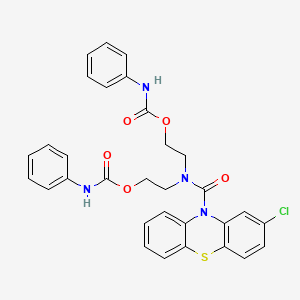
oxophosphanium](/img/structure/B14485371.png)
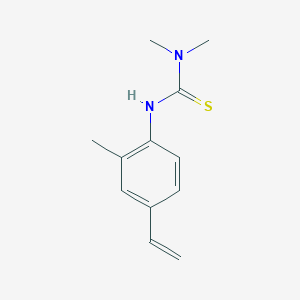
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
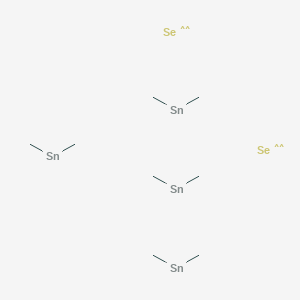
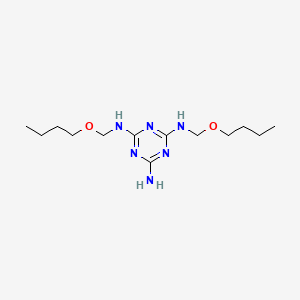
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
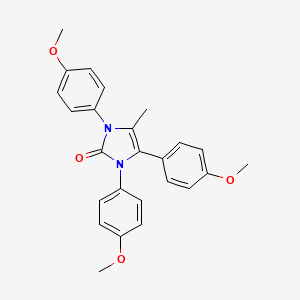
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

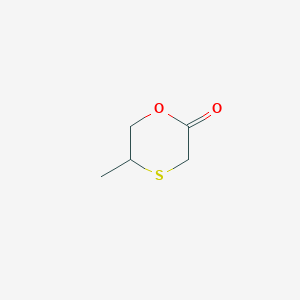
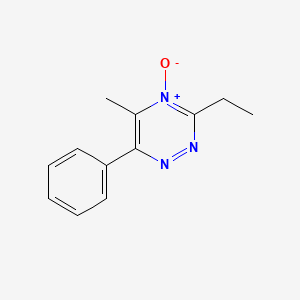
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
